molecular formula C7H14ClNO2 B2559273 cis-3-Methylpiperidine-2-carboxylic acid hcl CAS No. 1909288-43-2

cis-3-Methylpiperidine-2-carboxylic acid hcl

Cat. No.: B2559273
CAS No.: 1909288-43-2
M. Wt: 179.64
InChI Key: ZRDPTHZAEZSISM-IBTYICNHSA-N
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Description

Cis-3-Methylpiperidine-2-carboxylic acid hcl is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64. The purity is usually 95%.
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Biological Activity

Cis-3-Methylpiperidine-2-carboxylic acid hydrochloride (also known as cis-3-Methylpiperidine-2-carboxylic acid HCl) is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesizing findings from recent studies and reviews.

Chemical Structure and Properties

This compound is a derivative of piperidine, characterized by a methyl group at the 3-position and a carboxylic acid functional group at the 2-position. The hydrochloride form enhances its solubility in water, making it more amenable for biological assays.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of piperidine derivatives. For example, compounds structurally related to cis-3-methylpiperidine have shown cytotoxic effects against various cancer cell lines. One study demonstrated that certain piperidine derivatives could induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of cytotoxicity . The mechanism involves the modulation of cellular pathways associated with cancer progression, including the inhibition of specific metalloenzymes like carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .

Neuroprotective Effects

Cis-3-Methylpiperidine derivatives have also been investigated for their neuroprotective properties. Research indicates that these compounds may interact with muscarinic acetylcholine receptors (mAChRs), particularly M3R, which is involved in cognitive functions and neuroprotection. Activation of these receptors has been linked to enhanced neuronal survival and reduced apoptosis in neurodegenerative models .

Anti-inflammatory Activity

The anti-inflammatory potential of cis-3-methylpiperidine derivatives has been explored, with findings suggesting that they can inhibit pro-inflammatory cytokine production. This property is crucial for developing therapies for chronic inflammatory diseases . The compound's ability to modulate inflammatory pathways positions it as a candidate for further investigation in therapeutic applications.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated enhanced cytotoxicity against FaDu cells compared to bleomycin.
Study BNeuroprotectionShowed interaction with M3R leading to reduced apoptosis in neuronal cells.
Study CAnti-inflammatory EffectsInhibited production of pro-inflammatory cytokines in vitro.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown promise in inhibiting carbonic anhydrases, which play a significant role in tumor growth.
  • Receptor Modulation : Its interaction with mAChRs suggests potential applications in treating neurodegenerative diseases.
  • Cytokine Regulation : The ability to modulate inflammatory responses highlights its therapeutic potential in inflammatory diseases.

Properties

IUPAC Name

(2S,3R)-3-methylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-3-2-4-8-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDPTHZAEZSISM-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCN[C@@H]1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Methylpicolinic acid (50 g, 365 mmol) was dissolved in 400 mL of EtOH:H2O (1:1) with 60 mL of aq. HCl (32%). PtO2 (5 g) was then added and the reaction stirred at rt under a hydrogen balloon until NMR indicated completion. The reaction was filtered through diatomaceous earth and concentrated to yield the title compound as a white solid which was used without further purification (60.5 g, 92%). 1H NMR (MeOD, 400 MHz) δ 4.13-4.11 (m, 1H), 3.40-3.33 (m, 1H), 3.05-2.99 (m, 1H), 2.61-2.58 (m, 1H), 1.92-1.72 (m, 4H), 1.09 (d, J=7.0 Hz, 3H). MS (ESI) 452.16 (M+H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step Two

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